1,3-二甲基咪唑鎓四氟硼酸盐

描述

Synthesis Analysis

The synthesis of 1,3-dimethylimidazolium derivatives often involves the alkylation of imidazole followed by anion exchange processes. An unexpected product, 1,3-dimethylimidazolium-2-carboxylate, was formed from both N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate, highlighting the complex reactions involved in the synthesis of these compounds (Holbrey et al., 2003).

Molecular Structure Analysis

The molecular structure of 1,3-dimethylimidazolium salts has been characterized by various methods, including X-ray diffraction. These analyses reveal the presence of extended networks of hydrogen-bonded cations and anions in the solid state, indicating a significant role of supramolecular interactions in determining the properties of these ionic liquids (Consorti et al., 2005).

Chemical Reactions and Properties

1,3-Dimethylimidazolium tetrafluoroborate participates in various chemical reactions, underlining its utility as a solvent and catalyst in green chemistry applications. Its role in the lipase-catalyzed transesterification process, for example, demonstrates the ionic liquid's ability to facilitate enzymatic reactions efficiently (Itoh et al., 2003).

Physical Properties Analysis

The physical properties of 1,3-dimethylimidazolium tetrafluoroborate, such as viscosity, melting point, and thermal stability, are influenced by its ionic nature and the specific interactions between its cations and anions. These properties are critical for its applications in various industrial processes.

Chemical Properties Analysis

The chemical properties of 1,3-dimethylimidazolium tetrafluoroborate, including its reactivity, solubility, and electrochemical behavior, are pivotal for its use as a solvent in electrochemical applications and organic syntheses. Its ability to stabilize hydrogen bonds is particularly noteworthy, influencing its interaction with solutes and its overall solvent properties (Chang et al., 2006).

科学研究应用

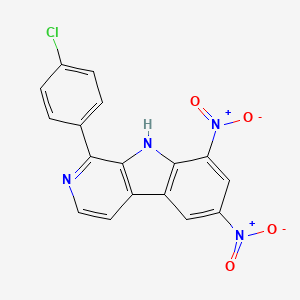

γ-内酯的绿色合成

1,3-二甲基咪唑鎓四氟硼酸盐: 用于从环氧化合物和酮硅基缩醛绿色、区域选择性地合成γ-内酯 {svg_1}。该过程意义重大,因为它在无金属条件下运行,为传统方法提供了环境友好的替代方案。离子液体充当催化剂,促进高产率和区域选择性,并且可以回收和重复使用,从而提高了该过程的可持续性。

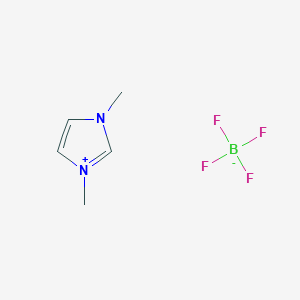

电化学

该化合物由于其高纯度、低熔点和热稳定性,成为电化学应用的理想离子液体 {svg_2}。它不挥发且不易燃,使其适合用于各种电化学研究,包括生物电化学,在生物电化学中,它可以促进生物系统中的电子转移。

催化

在催化方面,1,3-二甲基咪唑鎓四氟硼酸盐 用于催化各种反应 {svg_3}。它的稳定性和非反应性使其成为需要精确控制反应环境的反应的合适介质。

表面科学

密度泛函理论 (DFT) 研究探讨了1,3-二甲基咪唑鎓四氟硼酸盐 在铝和铜表面上的吸附 {svg_4}。这项研究对于了解离子液体与金属表面的相互作用至关重要,这对腐蚀、润滑和表面涂层技术具有重要意义。

凝胶聚合物电解质

研究了该离子液体对凝胶聚合物电解质的电化学、热和结构性能的影响 {svg_5}。由于其增强的离子电导率和热稳定性,这些电解质有望用于高性能电池和其他电化学装置。

肽偶联和酯化

1,3-二甲基咪唑鎓四氟硼酸盐: 用作空间位阻氨基酸的酯化和肽偶联中的试剂 {svg_6}。这种应用在制药和肽合成领域特别有价值,因为效率和选择性至关重要。

超级电容器

含有1,3-二甲基咪唑鎓四氟硼酸盐的离子液体混合物用作高压超级电容器的电解质 {svg_7}。该应用利用了其低粘度和高电导率,这对超级电容器中的快速充放电循环至关重要。

建筑中的热安全性

最后,评估了1,3-二甲基咪唑鎓四氟硼酸盐在建筑相关应用中的热安全性 {svg_8}。它在高温下的稳定性使其适合用于必须承受极端高温的材料,从而有助于制造更安全的建筑材料。

作用机制

Target of Action

The primary targets of 1,3-dimethylimidazolium Tetrafluoroborate are metal surfaces, specifically Aluminum and Copper (111) surfaces . The compound interacts with these surfaces at a molecular level, affecting their properties and behavior.

Mode of Action

1,3-dimethylimidazolium Tetrafluoroborate adsorbs on Aluminum and Copper (111) surfaces . The ions of the compound have a relatively weak energetic preference to interact with each other over interacting with the surface . At submonolayer coverage, tetrafluoroborate ions have a stronger interaction with Aluminum and Copper surfaces than 1,3-dimethylimidazolium ions do, and as a result, the latter have greater mobility on the surface .

Biochemical Pathways

The compound affects the electron transfer and bond length variation on the metal surfaces . When 1,3-dimethylimidazolium Tetrafluoroborate pairs move across an Aluminum surface, the migration energy is determined mainly by how close the tetrafluoroborate ion can nestle itself against the surface .

Result of Action

The result of the compound’s action is the formation of anion-cation layering at the Aluminum surface at low coverage . At greater coverage, the compound dewets from the surface to form a tiny droplet . This suggests that the compound can alter the surface properties of the metals it interacts with.

Action Environment

The action of 1,3-dimethylimidazolium Tetrafluoroborate is influenced by the environment in which it is present. For instance, the temperature can affect the density, viscosity, and electrical conductivity of the compound . Furthermore, the shape of the surface on which a 1,3-dimethylimidazolium Tetrafluoroborate pair is situated is also of little importance , suggesting that the compound’s action, efficacy, and stability are robust against variations in the physical environment.

生化分析

Biochemical Properties

1,3-dimethylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging in aqueous or organic solvents. For instance, it has been observed to interact with lipase enzymes, enhancing their catalytic activity in transesterification reactions . The nature of these interactions often involves the stabilization of enzyme structures and the provision of a conducive environment for biochemical reactions.

Cellular Effects

The effects of 1,3-dimethylimidazolium tetrafluoroborate on cellular processes are multifaceted. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 1,3-dimethylimidazolium tetrafluoroborate has been found to impact cell signaling pathways, potentially modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 1,3-dimethylimidazolium tetrafluoroborate exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, density functional theory studies have shown that this compound can adsorb onto metal surfaces, such as aluminum and copper, affecting electron transfer and bond length variations . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 1,3-dimethylimidazolium tetrafluoroborate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,3-dimethylimidazolium tetrafluoroborate over time are critical factors in its laboratory applications. This compound has been found to be relatively stable under various conditions, maintaining its efficacy over extended periods . Long-term studies have indicated that it can undergo gradual degradation, potentially leading to changes in its effects on cellular function. These temporal effects are essential considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 1,3-dimethylimidazolium tetrafluoroborate vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity and improve biochemical reactions . At higher doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

1,3-dimethylimidazolium tetrafluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to interact with enzymes such as lipases, enhancing their activity and altering metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1,3-dimethylimidazolium tetrafluoroborate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is also affected by its binding to proteins, which can facilitate its localization to target sites.

Subcellular Localization

1,3-dimethylimidazolium tetrafluoroborate exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize to particular organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, enhancing its efficacy in biochemical applications.

属性

IUPAC Name |

1,3-dimethylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.BF4/c1-6-3-4-7(2)5-6;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPIPPWLOCMHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121091-31-4 | |

| Record name | 1H-Imidazolium, 1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121091-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-dimethylimidazolium tetrafluoroborate interact with metal surfaces like aluminum and copper?

A1: Density functional theory (DFT) studies show that [DMIM][BF4] adsorbs onto both Al and Cu(111) surfaces. [] The specific adsorption configurations and energies depend on the metal substrate. This interaction is crucial for understanding the IL's role in applications like metal electrodeposition and corrosion inhibition.

Q2: Can you elaborate on the nature of interactions between the 1,3-dimethylimidazolium cation and anions?

A2: While the C(2)-H bond of the imidazolium cation might appear capable of forming hydrogen bonds, ab initio calculations reveal that charge-charge interactions dominate the attraction between the cation and anions like [BF4]−. [] The orientation of the anion relative to the C(2)-H bond doesn't significantly affect the interaction energy. This understanding is vital for predicting the behavior of [DMIM][BF4] in various chemical processes.

Q3: Is 1,3-dimethylimidazolium tetrafluoroborate used in any practical applications related to its interaction with metals?

A3: Yes, one application is in the preparation of lithium bromide absorption cycle working fluids. Adding [DMIM][BF4] to these fluids can enhance the refrigeration cycle performance coefficient and mitigate crystallization and corrosion issues. [] This use highlights its potential in improving existing technologies.

Q4: Has the effect of 1,3-dimethylimidazolium tetrafluoroborate on the vapor pressure of common absorbent solutions been investigated?

A4: Yes, studies have examined the impact of adding [DMIM][BF4] to lithium bromide and lithium chloride aqueous solutions. [] These investigations measured vapor pressure data for ternary systems containing water, the lithium salt, and [DMIM][BF4]. Results revealed that the addition of [DMIM][BF4] influences the vapor pressure of these solutions, which is relevant for optimizing their performance in absorption cycle applications.

Q5: Can 1,3-dimethylimidazolium tetrafluoroborate facilitate the formation of metal-carbene complexes?

A5: Research shows that [DMIM][BF4] can participate in oxidative addition reactions with zerovalent group 10 metals (Ni, Pd, Pt), yielding heterocyclic carbene complexes. [] Notably, this reaction is more favorable with Pt and Ni compared to Pd. This finding has significant implications for catalysis, especially in the context of using [DMIM][BF4] as a solvent or reaction medium.

Q6: How can computational chemistry help us understand the properties of 1,3-dimethylimidazolium tetrafluoroborate?

A6: Techniques like Monte Carlo (MC) simulations are used to calculate liquid-vapor saturation properties of [DMIM][BF4]. [] These simulations provide valuable insights into the phase behavior and thermodynamic properties of this IL, aiding in the design and optimization of processes where it's used.

Q7: What do we know about the solvation of metal particles in 1,3-dimethylimidazolium tetrafluoroborate?

A7: Molecular dynamics (MD) simulations combined with quantum mechanics/molecular mechanics (QM/MM) potentials have been used to study how [DMIM][BF4] solvates and stabilizes palladium nanoparticles. [] The results indicate that [DMIM][BF4] induces polarization in the palladium clusters, leading to strong interactions between the IL and the metal. This understanding is crucial for applications involving metal nanoparticles in ionic liquids, such as catalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。